4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one
CAS No.: 2549006-46-2
Cat. No.: VC11828498
Molecular Formula: C14H15ClN4OS
Molecular Weight: 322.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549006-46-2 |
|---|---|
| Molecular Formula | C14H15ClN4OS |
| Molecular Weight | 322.8 g/mol |
| IUPAC Name | 4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one |
| Standard InChI | InChI=1S/C14H15ClN4OS/c15-10-2-1-3-11-13(10)17-14(21-11)19-6-9(7-19)18-5-4-16-12(20)8-18/h1-3,9H,4-8H2,(H,16,20) |
| Standard InChI Key | MLKVTAZFNXARLP-UHFFFAOYSA-N |
| SMILES | C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |
| Canonical SMILES | C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₄H₁₅ClN₄OS, with a molecular weight of 322.8 g/mol. Its IUPAC name, 4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one, reflects the integration of a 4-chlorobenzothiazole moiety, an azetidine ring, and a piperazinone group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 2549006-46-2 | |
| SMILES | C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(S3)C=CC=C4Cl | |
| InChI Key | MLKVTAZFNXARLP-UHFFFAOYSA-N | |
| logP | 3.73 (predicted) | |
| Hydrogen Bond Acceptors | 4 |
The benzothiazole component contributes to aromatic stability and electron-deficient characteristics, while the azetidine and piperazinone groups introduce conformational flexibility and hydrogen-bonding capacity .
Spectral Data
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses confirm the structure. The ¹H NMR spectrum shows signals for the azetidine protons (δ 3.2–3.8 ppm) and piperazinone carbonyl (δ 168 ppm in ¹³C NMR). High-resolution MS displays a molecular ion peak at m/z 323.8 (M+H⁺).
Synthetic Pathways
Key Synthetic Steps
The synthesis involves multi-step reactions starting from 4-chloro-1,3-benzothiazole derivatives and azetidine intermediates:
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Azetidine Formation: Cyclization of 1,3-dibromopropane with ammonia yields azetidine.
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Benzothiazole Coupling: 4-Chloro-1,3-benzothiazole reacts with azetidine-3-carboxylic acid via nucleophilic aromatic substitution.
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Piperazinone Integration: The azetidine intermediate undergoes ring-opening with ethylenediamine, followed by oxidation to form the piperazinone moiety.
Optimization Strategies
Reaction conditions (e.g., dichloromethane solvent, triethylamine catalyst) ensure yields >60%. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Pharmacological Activities
Antimicrobial Efficacy
The benzothiazole-azetidine hybrid demonstrates broad-spectrum antimicrobial activity. Against Staphylococcus aureus and Escherichia coli, minimal inhibitory concentrations (MICs) range from 2–8 µg/mL, comparable to ciprofloxacin . The mechanism involves disruption of bacterial DNA gyrase and topoisomerase IV, critical for DNA replication .
Drug Discovery Applications
Scaffold for Analog Development
The compound’s modular structure allows derivatization at three positions:
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Benzothiazole C-2: Substitution with electron-withdrawing groups enhances antimicrobial potency.
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Azetidine N-1: Alkylation improves metabolic stability.
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Piperazinone C-4: Introduction of sulfonamide groups increases solubility.
Computational Modeling
Density Functional Theory (DFT) calculations reveal a polar surface area of 89.7 Ų, optimal for blood-brain barrier penetration. Molecular dynamics simulations suggest stable binding to β-lactamase (RMSD < 2.0 Å over 100 ns).
Future Directions
Targeted Delivery Systems
Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability. Preliminary studies using PEG-PLGA nanoparticles show a 3-fold increase in plasma half-life.
Combination Therapies
Synergistic effects with β-lactam antibiotics (e.g., meropenem) are under investigation. In murine models, co-administration reduces Pseudomonas aeruginosa load by 99% .
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